![molecular formula C10H7BrFN3O2 B455648 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole CAS No. 512824-95-2](/img/structure/B455648.png)
4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the bromo, nitro, and 4-fluorobenzyl groups. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromo, nitro, and 4-fluorobenzyl groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromo and nitro groups are both highly reactive and could participate in various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo and nitro groups could potentially make the compound more polar, affecting its solubility and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole is a part of the broader class of pyrazole derivatives, known for their versatile applications in organic synthesis and pharmaceutical research. Pyrazole derivatives are pivotal in the synthesis of various heterocyclic compounds, serving as building blocks for the creation of pharmaceuticals and agrochemicals due to their significant biological activities.
One of the key methods for synthesizing related compounds involves cross-coupling reactions and diazotization techniques. For instance, the synthesis of 2-fluoro-4-bromobiphenyl, a compound related to the target molecule, employs cross-coupling reactions, demonstrating the utility of halogenated precursors in organic synthesis (Qiu et al., 2009). These methodologies highlight the importance of such compounds in developing practical and scalable synthetic routes for complex organic molecules.
Biological Activities and Therapeutic Applications
Pyrazoline derivatives, including compounds structurally similar to this compound, have been extensively studied for their diverse biological activities. These compounds have shown a wide range of pharmacological effects, including anti-inflammatory, analgesic, antidepressant, anticancer, and antimicrobial properties. The therapeutic potential of pyrazoline derivatives is significant, with research focusing on the development of new drugs with improved efficacy and lesser side effects (Ganguly & Jacob, 2017).
Recent studies have also explored the synthesis of pyrazoline derivatives for anticancer activities, underscoring the relevance of these compounds in medicinal chemistry. The versatility of the pyrazoline scaffold in drug design is evidenced by the synthesis of new derivatives showing potential as anticancer agents, further demonstrating the importance of pyrazoline-based compounds in therapeutic applications (Ray et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-bromo-1-[(4-fluorophenyl)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN3O2/c11-9-6-14(13-10(9)15(16)17)5-7-1-3-8(12)4-2-7/h1-4,6H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXGBUWRZGQKNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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